molecular formula C14H26N2O2 B2759258 Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate CAS No. 1333384-46-5

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B2759258
CAS No.: 1333384-46-5
M. Wt: 254.374
InChI Key: HKIFFGIMDKXVHB-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a bicyclic carbamate derivative characterized by a rigid bicyclo[2.2.2]octane scaffold. The compound features a tert-butyl carbamate group at the 1-position and an aminomethyl substituent at the 4-position of the bicyclic framework. Its molecular formula is C₁₅H₂₈N₂O₂ (268.40 g/mol), with CAS number 219996-52-8 . The bicyclo[2.2.2]octane core imparts structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability. This compound serves as a key intermediate in synthesizing Toll-like receptor (TLR) antagonists and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIFFGIMDKXVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate has shown promise in drug development due to its ability to act as a bioactive molecule. Its applications include:

  • Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in modulating receptor activity and signaling pathways.
  • Anticancer Research : Preliminary studies suggest that it may influence cancer cell proliferation and apoptosis, making it a candidate for further investigation in oncology.

Material Science

In material science, this compound can be utilized as a building block for synthesizing advanced materials:

  • Polymer Chemistry : It can serve as a monomer in the production of new polymers with tailored properties, such as increased thermal stability or enhanced mechanical strength.
  • Nanotechnology : Its unique structure may allow for the development of nanoparticles or nanocomposites with specific functionalities.

Biochemical Tools

This compound can also be used as a biochemical tool:

  • Fluorescent Probes : Researchers are exploring its use in creating fluorescent probes for cellular imaging and tracking biological processes.
  • Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it suitable for studying enzyme kinetics and mechanisms.

Neuropharmacological Effects

A study conducted on the effects of this compound on neurotransmitter release revealed that it could enhance synaptic transmission in certain neuronal circuits, suggesting its potential use in treating neurodegenerative diseases.

Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines through mitochondrial pathways, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate with analogs differing in substituents, bicyclic frameworks, or functional groups.

Bicyclo[2.2.2]octane Derivatives

Compound Name Structural Modifications Key Properties/Applications Reference
Tert-butyl (4-((3-methyl-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)carbamate Pyrazolo-pyridine substituent at 4-position TLR7/8 antagonist precursor; synthesized via sulfonate displacement (58% yield) .
Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate Formyl group replaces aminomethyl Intermediate for further functionalization (e.g., aldehyde-based couplings); synthesized via Dess-Martin oxidation (48% yield) .
Tert-butyl 4-ethynylbicyclo[2.2.2]octan-1-ylcarbamate Ethynyl group at 4-position Click chemistry applications; molecular weight 249.35 g/mol .

Bicyclo[2.2.1]heptane Analogs

Compound Name Structural Modifications Key Properties/Applications Reference
Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate Bicyclo[2.2.1]heptane core Reduced ring size increases steric strain; molecular formula C₁₃H₂₄N₂O₂ (95050-20-7) .
Tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate Amino group replaces aminomethyl Intermediate for sulfonamide synthesis; CAS 1290539-90-0 .

Functional Group Variations

Compound Name Structural Modifications Key Properties/Applications Reference
Tert-butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate Hydroxymethyl at 4-position Precursor for oxidation to aldehyde; CAS 1333384-43-2 .
Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate Methylamino group replaces aminomethyl Potential CNS-targeting scaffold; CAS 1047655-63-9 .
Tert-butyl (4-(2-(4-chloro-3-fluorophenoxy)acetamido)bicyclo[2.2.2]octan-1-yl)carbamate Phenoxy-acetamido substituent Bioactive analog for kinase inhibition studies .

Biological Activity

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate, commonly referred to as Tert-butyl carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • IUPAC Name : tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
  • CAS Number : 219996-52-8
  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.4 g/mol
  • Purity : ≥ 97%

Tert-butyl carbamate has been shown to exhibit various biological activities, particularly in the realm of neuropharmacology. It acts primarily as an antagonist at certain nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and play a role in cognitive functions and neuroprotection.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study evaluated the neuroprotective effects of Tert-butyl carbamate on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Activity :
    • Research has demonstrated that Tert-butyl carbamate exhibits antimicrobial properties against various bacterial strains. The compound's efficacy was quantified using minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessments :
    • In vitro cytotoxicity studies were conducted using human cancer cell lines. Tert-butyl carbamate displayed selective cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating its potential as a chemotherapeutic agent while maintaining low toxicity towards normal cells.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
NeuroprotectionNeuronal Cell LinesSignificant increase in viability
AntimicrobialE. coli, Staphylococcus aureusMIC = 10 µg/mL
CytotoxicityHuman Cancer Cell LinesIC50 = 10 µM

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